molecular formula C16H17N3O2S2 B2523375 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide CAS No. 1421471-82-0

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2523375
CAS RN: 1421471-82-0
M. Wt: 347.45
InChI Key: TXPGLRBIUYCGLY-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide, also known as Pimethazol, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its various biochemical and physiological effects.

Scientific Research Applications

Agrochemical Applications

Imidazole derivatives are also used in agrochemicals . They can be used to control pests and diseases in crops.

Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications .

Functional Materials

Imidazole derivatives are used in the development of functional materials . These materials have special physical or chemical properties that make them useful in various industries.

Catalysis

Imidazole derivatives are used in catalysis . They can speed up chemical reactions without being consumed in the process.

Antioxidant Potential

Some imidazole derivatives have shown good scavenging potential, which could make them useful as antioxidants .

Mechanism of Action

Target of Action

The primary target of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .

Mode of Action

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its ATPase activity . This inhibition disrupts the normal functioning of p97, leading to an accumulation of misfolded proteins in the cell .

Biochemical Pathways

The inhibition of p97 affects various biochemical pathways. One of the most significant is the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded proteins . By inhibiting p97, N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide disrupts the UPS, leading to an accumulation of misfolded proteins and causing cellular stress .

Pharmacokinetics

Imidazole rings, such as the one present in this compound, are known to be highly soluble in water and other polar solvents . This suggests that the compound could be well-absorbed and distributed throughout the body.

Result of Action

The result of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide’s action is the disruption of protein homeostasis within the cell . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by the overexpression or mutation of p97, such as certain types of cancer .

Action Environment

The action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-sulfonamide is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution within the body

properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-23(21,15-8-4-13-22-15)18-9-5-11-19-12-10-17-16(19)14-6-2-1-3-7-14/h1-4,6-8,10,12-13,18H,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPGLRBIUYCGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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